Berberine

概要

説明

ベルベリンは、メギ科の植物、コプティス・チネンシス、ヒドラスティス・カナデンシスなど、いくつかの植物に自然に存在するアルカロイドです . 鮮やかな黄色をしており、伝統的な中国医学とアーユルヴェーダで何世紀にもわたって使用されてきました . ベルベリンは、抗菌、抗炎症、抗糖尿病効果など、多様な薬理作用で知られています .

2. 製法

合成経路と反応条件: ベルベリンは、さまざまな方法で合成できます。 一般的なアプローチの1つは、3,4-ジメトキシベンズアルデヒドと2,3-ジメトキシベンジルアミンを縮合させ、続いて環化と酸化のステップを行う方法です . 反応条件には、通常、強酸と酸化剤の使用が含まれます。

工業的生産方法: ベルベリンの工業的生産は、多くの場合、天然資源からの抽出によって行われます。 たとえば、ベルベリンは、メギ科の植物の根、根茎、茎、樹皮から、メタノールを用いた熱抽出によって抽出することができます . 抽出されたベルベリンは、薄層クロマトグラフィーや高速液体クロマトグラフィーなどの技術を用いて精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Berberine can be synthesized through various methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dimethoxybenzylamine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids and oxidizing agents.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from the roots, rhizomes, stems, and bark of Berberis species using hot extraction with methanol . The extracted this compound is then purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

化学反応の分析

反応の種類: ベルベリンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

酸化: ベルベリンビンなどの酸化された誘導体.

還元: ジヒドロベルベリン.

置換: さまざまな置換されたベルベリン誘導体.

4. 科学研究の応用

ベルベリンは、さまざまな科学研究の応用範囲があります。

科学的研究の応用

Berberine has a wide range of scientific research applications:

作用機序

ベルベリンは、複数のメカニズムを通じて効果を発揮します。

AMP活性化タンパク質キナーゼ(AMPK)の活性化: ベルベリンはAMPKを活性化し、細胞のエネルギーバランスを調節し、グルコースと脂質の代謝を改善します.

肝臓脂質産生の阻害: ベルベリンは、アセチルCoAカルボキシラーゼなどの脂質合成に関与する酵素を阻害します.

インスリン抵抗性の改善: ベルベリンは、インスリン受容体の発現と活性を促進することにより、インスリン感受性を高めます.

腸内細菌叢の調節: ベルベリンは、腸内細菌叢の組成と代謝を調節し、代謝効果に貢献しています.

6. 類似の化合物との比較

ベルベリンは、多くの場合、類似の薬理作用を持つ他のアルカロイドや化合物と比較されます。

類似の化合物:

- メトホルミン

- クルクミン

- ケルセチン

- シリマリン

ベルベリンは、幅広い薬理作用と複数の経路を同時に標的とする能力により、際立っています。

類似化合物との比較

- Metformin

- Curcumin

- Quercetin

- Silymarin

Berberine stands out due to its broad spectrum of pharmacological activities and its ability to target multiple pathways simultaneously.

生物活性

Berberine is a bioactive compound derived from various plants, particularly from the genus Berberis. It is classified as an isoquinoline alkaloid and has garnered significant attention due to its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and anti-inflammatory actions, supported by data tables and case studies.

1. Anticancer Activity

This compound exhibits notable anticancer properties through various mechanisms, including cell cycle arrest, apoptosis induction, and modulation of signaling pathways.

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This effect is mediated by the upregulation of the BTG2 gene and downregulation of antiapoptotic genes like BCL2 .

- Apoptosis Induction : Studies indicate that this compound activates caspases (caspase-3 and -9) and increases pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in various cancer cell lines, including colon and lung cancer cells .

- Signaling Pathways : this compound modulates several key signaling pathways associated with cancer progression. It affects MAPK pathways (ERK1/2, JNK, p38 MAPK) differently depending on the cell type, suggesting a nuanced role in cancer therapy .

1.2 Data Table: Anticancer Effects of this compound

| Cancer Type | Mechanism | Effect |

|---|---|---|

| Colon Cancer | G0/G1 phase arrest | Downregulation of BCL2 |

| Lung Cancer | Activation of MAPK pathways | Induction of apoptosis |

| Bladder Cancer | G2/M phase arrest | Increased ROS levels |

| Lymphocytic Leukemia | Activation of caspases | Apoptosis induction |

2. Metabolic Effects

This compound has been extensively studied for its effects on metabolic disorders, particularly type 2 diabetes and dyslipidemia.

2.1 Clinical Observational Studies

A clinical study involving 76 patients with prediabetes demonstrated that this compound significantly improved fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and lipid profiles when administered at a dosage of 300 mg three times daily over three months .

2.2 Data Table: Metabolic Effects of this compound

| Parameter | Before Treatment | After Treatment | p-value |

|---|---|---|---|

| FPG (mg/dL) | 120 ± 15 | 98 ± 10 | <0.001 |

| HOMA-IR | 4.5 ± 1.0 | 2.5 ± 0.8 | <0.01 |

| LDL (mg/dL) | 130 ± 20 | 100 ± 15 | <0.001 |

| HDL (mg/dL) | 40 ± 5 | 45 ± 5 | <0.01 |

3. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been documented across various models, making it a candidate for treating inflammatory diseases.

- Reduction of Inflammation : this compound suppresses pro-inflammatory cytokines and mediators through inhibition of NF-κB signaling pathways . It has shown efficacy in murine models for conditions like arthritis and colitis.

- Clinical Applications : A Phase I trial indicated that this compound could be beneficial for patients with ulcerative colitis due to its anti-inflammatory properties .

3.2 Data Table: Anti-Inflammatory Effects of this compound

| Condition | Model Used | Effect Observed |

|---|---|---|

| Arthritis | Adjuvant-induced murine model | Reduced inflammation |

| Ulcerative Colitis | Human clinical trial | Improved symptoms |

| Autoimmune Nephritis | BALB/c mice model | Suppressed disease progression |

特性

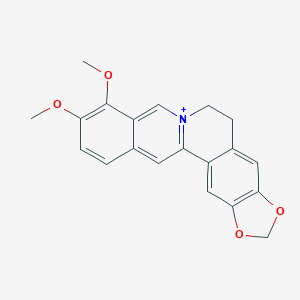

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHILYKTIRIUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043857 | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Berberine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2086-83-1 | |

| Record name | Berberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。